Ethoxyacetyl fentanyl (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etoxiacetl Fentanilo (hidrocloruro) es un analgésico opioide sintético que es estructuralmente similar al fentanilo, un opioide potente utilizado para el manejo del dolor y la anestesia. Este compuesto es conocido por su alta potencia y está regulado como una sustancia de la Lista I en los Estados Unidos debido a su potencial de abuso y adicción .

Métodos De Preparación

La síntesis del etoxiacetl fentanilo (hidrocloruro) implica un proceso de varios pasos que generalmente comienza con el precursor N-feniletil-4-piperidona (NPP). La ruta sintética general incluye los siguientes pasos :

Acilación: NPP se aciló con cloruro de etoxiacetl en presencia de una base como trietilamina para formar el intermedio.

Aminación Reductora: El intermedio se sometió luego a aminación reductora utilizando un agente reductor como triacetoxiborohidruro de sodio para producir el producto final.

Formación de Hidrocloruro: La base libre de etoxiacetl fentanilo se convirtió en su sal de hidrocloruro mediante tratamiento con ácido clorhídrico.

Los métodos de producción industrial a menudo implican la optimización de estos pasos para lograr altos rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales, como recristalización o cromatografía.

Análisis De Reacciones Químicas

Etoxiacetl Fentanilo (hidrocloruro) experimenta varias reacciones químicas, que incluyen :

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piperidina, donde los nucleófilos como los haluros o los alcóxidos reemplazan los sustituyentes existentes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, metanol y etanol, así como catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

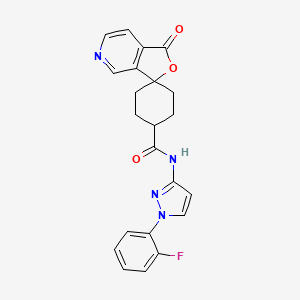

Etoxiacetl Fentanilo (hidrocloruro) se utiliza principalmente en la investigación científica y en aplicaciones forenses . Sus aplicaciones incluyen:

Estándares Analíticos: Sirve como un estándar analítico de referencia para la identificación y cuantificación de análogos de fentanilo en muestras biológicas y ambientales.

Estudios Farmacológicos: Los investigadores utilizan este compuesto para estudiar la farmacocinética y la farmacodinámica de los opioides sintéticos, incluida su afinidad de unión a los receptores opioides y sus efectos en el sistema nervioso central.

Toxicología: Se utiliza en estudios toxicológicos para comprender el metabolismo, la toxicidad y los posibles riesgos para la salud asociados con los análogos del fentanilo.

Química Forense: Los laboratorios forenses utilizan este compuesto para desarrollar y validar métodos para detectar y analizar opioides sintéticos en varias matrices.

Mecanismo De Acción

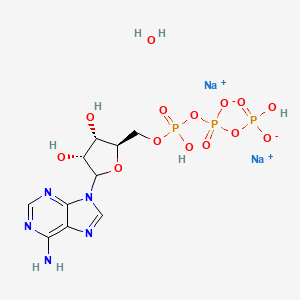

Etoxiacetl Fentanilo (hidrocloruro) ejerce sus efectos al unirse a los receptores opioides, particularmente al receptor mu-opioide . La unión del compuesto a estos receptores activa las proteínas G, lo que lleva a la inhibición de la adenilato ciclasa y una posterior disminución en los niveles de monofosfato cíclico de adenosina (cAMP). Esto da como resultado una reducción en la liberación de neurotransmisores y una percepción alterada del dolor. La alta lipofilicidad del compuesto le permite cruzar la barrera hematoencefálica rápidamente, contribuyendo a sus potentes efectos analgésicos.

Comparación Con Compuestos Similares

Etoxiacetl Fentanilo (hidrocloruro) es parte de una clase más amplia de análogos del fentanilo, que incluyen compuestos como :

Alfentanilo: Conocido por su inicio rápido y corta duración de acción, utilizado en anestesia.

Sufentanilo: Más potente que el fentanilo, utilizado para el manejo del dolor severo.

Remifentanilo: Opioide de acción ultrap rápida, utilizado en entornos quirúrgicos.

En comparación con estos análogos, etoxiacetl fentanilo (hidrocloruro) es único debido a su sustitución específica de etoxiacetl, que puede influir en sus propiedades farmacocinéticas y afinidad de unión al receptor. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones forenses.

Propiedades

Número CAS |

778534-59-1 |

|---|---|

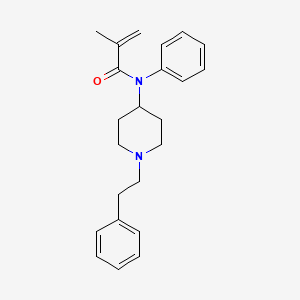

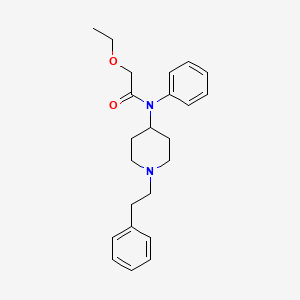

Fórmula molecular |

C23H30N2O2 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

2-ethoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C23H30N2O2/c1-2-27-19-23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |

Clave InChI |

FBHHANTXGLSYKL-UHFFFAOYSA-N |

SMILES canónico |

CCOCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779505.png)

![6-[2-[3-(3-Ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779516.png)

![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)

![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)

![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)

![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)

![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)